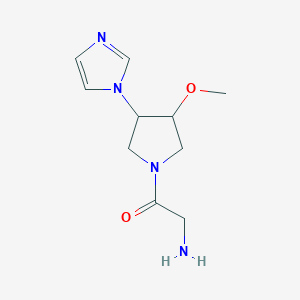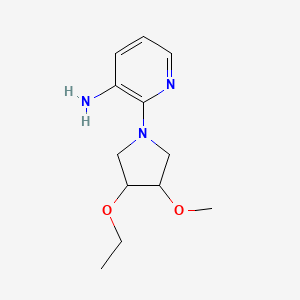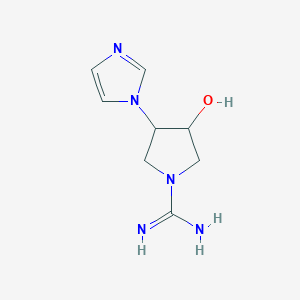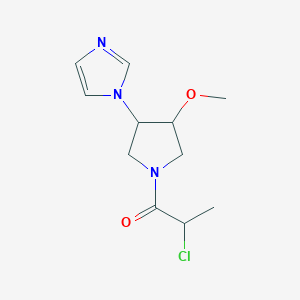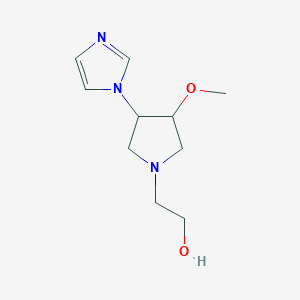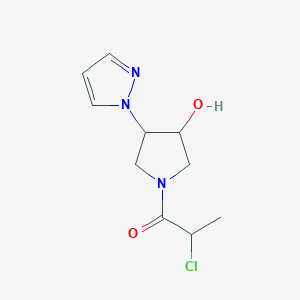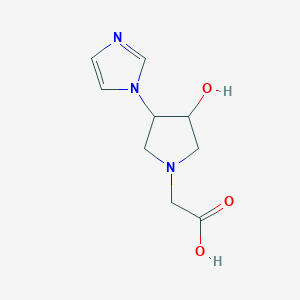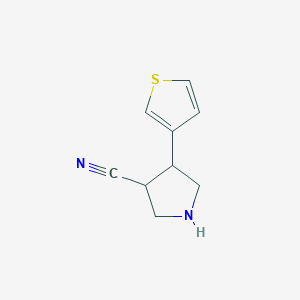
4-(Thiophène-3-yl)pyrrolidine-3-carbonitrile
Vue d'ensemble
Description
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile is a useful research compound. Its molecular formula is C9H10N2S and its molecular weight is 178.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chimie Médicinale
Les analogues à base de thiophène ont suscité un grand intérêt chez les scientifiques en tant que composés biologiquement actifs potentiels . Ils jouent un rôle essentiel pour les chimistes médicinaux afin d'améliorer les composés avancés avec une variété d'effets biologiques . De même, le cycle pyrrolidine est largement utilisé par les chimistes médicinaux pour obtenir des composés destinés au traitement des maladies humaines .
Chimie Industrielle et Science des Matériaux
Les dérivés du thiophène sont utilisés dans la chimie industrielle et la science des matériaux comme inhibiteurs de corrosion . Cela suggère que le « 4-(thiophène-3-yl)pyrrolidine-3-carbonitrile » pourrait potentiellement être utilisé dans des applications similaires.
Semiconducteurs Organiques
Les molécules à médiation thiophène jouent un rôle important dans le développement des semiconducteurs organiques . Cela pourrait être un domaine d'application intéressant pour le « this compound ».
Transistors à Effet de Champ Organiques (OFET)
Les dérivés du thiophène sont également utilisés dans la fabrication de transistors à effet de champ organiques (OFET) . Cela suggère une autre application potentielle pour le « this compound ».
Diodes Électroluminescentes Organiques (OLED)
Les composés à base de thiophène sont utilisés dans la fabrication de diodes électroluminescentes organiques (OLED) . Cela pourrait être une autre application potentielle pour le « this compound ».
Découverte de Médicaments
Le cycle pyrrolidine est un échafaudage polyvalent pour de nouveaux composés biologiquement actifs . Il permet une exploration efficace de l'espace pharmacophore grâce à l'hybridation sp3, contribue à la stéréochimie de la molécule et augmente la couverture tridimensionnelle (3D) due à la non-planéité du cycle . Cela suggère que le « this compound » pourrait être un composé précieux dans la découverte de médicaments.
Mécanisme D'action
Target of Action
Thiophene-based analogs, which include “4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile”, have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse pharmacological properties .
Result of Action
Thiophene derivatives are known to have various pharmacological effects, which suggest that they may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as cytochrome P450, which is involved in drug metabolism. Additionally, it can bind to proteins like albumin, affecting their function and stability. The interactions between 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile and these biomolecules are primarily driven by hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile has been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes .
Molecular Mechanism
At the molecular level, 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile exerts its effects through several mechanisms. It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. The compound also acts as an enzyme inhibitor, blocking the active sites of enzymes and preventing substrate binding. Furthermore, 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile can influence gene expression by interacting with DNA and transcription factors, leading to changes in protein synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over time. Long-term studies have shown that 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic effects have been observed, including liver and kidney damage. These adverse effects are likely due to the compound’s interaction with critical enzymes and proteins involved in detoxification processes .
Metabolic Pathways
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .
Transport and Distribution
The transport and distribution of 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s efficacy and toxicity .
Subcellular Localization
4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function can be affected by its subcellular localization, as it may interact with different biomolecules in each compartment. For example, in the nucleus, 4-(Thiophen-3-yl)pyrrolidine-3-carbonitrile can bind to DNA and transcription factors, influencing gene expression. In the mitochondria, it can affect cellular respiration and energy production .
Propriétés
IUPAC Name |
4-thiophen-3-ylpyrrolidine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2S/c10-3-8-4-11-5-9(8)7-1-2-12-6-7/h1-2,6,8-9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKQRYYWTZLKNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C2=CSC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



